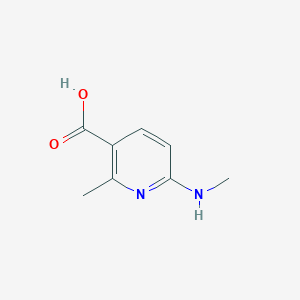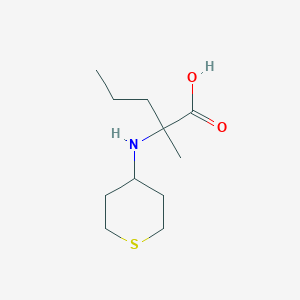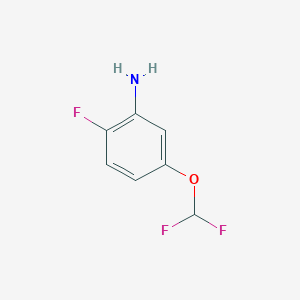
(3-Iodo-2-(trifluoromethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodo-2-(trifluoromethyl)phenyl)methanol: is an organic compound characterized by the presence of iodine, trifluoromethyl, and hydroxyl functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2-(trifluoromethyl)phenyl)methanol typically involves the introduction of iodine and trifluoromethyl groups onto a benzene ring followed by the addition of a hydroxyl group. One common method includes the trifluoromethylation of a suitable aromatic precursor using reagents like trifluoromethyl iodide under radical conditions. The resulting intermediate can then be iodinated using iodine or iodine monochloride. Finally, the hydroxyl group is introduced through a reduction reaction, often using lithium aluminum hydride or similar reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: (3-Iodo-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organolithium reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in water, organolithium reagents in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of (3-Iodo-2-(trifluoromethyl)phenyl)ketone or aldehyde.
Reduction: Formation of (2-(trifluoromethyl)phenyl)methanol.
Substitution: Formation of (3-Azido-2-(trifluoromethyl)phenyl)methanol, (3-Cyano-2-(trifluoromethyl)phenyl)methanol, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Iodo-2-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and iodine substituents on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability .
Mecanismo De Acción
The mechanism of action of (3-Iodo-2-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes .
Comparación Con Compuestos Similares
- (2-Iodo-5-(trifluoromethyl)phenyl)methanol
- (4-Iodo-2-(trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)phenyl)methanol
Comparison: Compared to its analogs, (3-Iodo-2-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For instance, the ortho and para positions of the substituents in similar compounds can lead to different steric and electronic effects, altering their chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H6F3IO |
|---|---|
Peso molecular |
302.03 g/mol |
Nombre IUPAC |
[3-iodo-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7-5(4-13)2-1-3-6(7)12/h1-3,13H,4H2 |
Clave InChI |
CXVBTMFXPDASCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


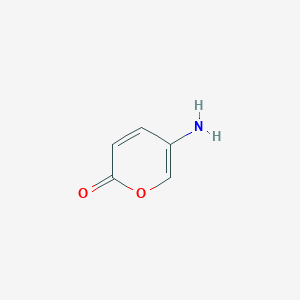

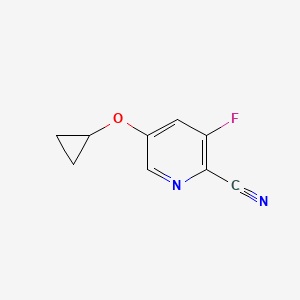
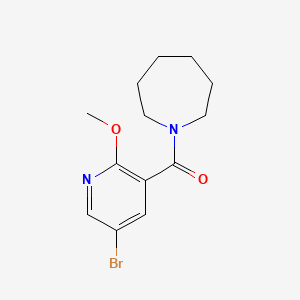
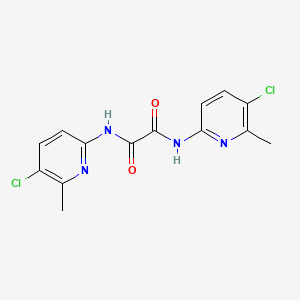

![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)

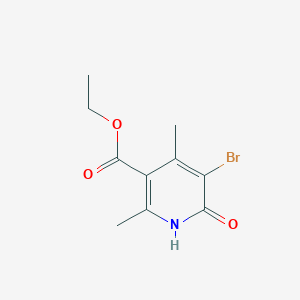
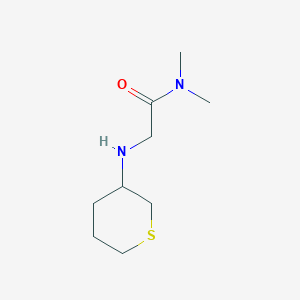
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
